molecular formula C21H12N2O6 B11114054 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11114054
M. Wt: 388.3 g/mol
InChI Key: DKCYVCFUFZBAOZ-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both hydroxy and nitro functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Addition of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group into the aromatic ring.

    Final Assembly: The final step involves coupling the hydroxyphenyl and nitrophenyl groups to the isoindole core under specific conditions, such as using a catalyst or under reflux conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. Major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved can include signal transduction mechanisms, where the compound modulates the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Compared to similar compounds, 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups. Similar compounds include:

    2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.

    5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione:

    2-(3-hydroxyphenyl)-5-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, leading to different chemical and biological properties.

The presence of both hydroxy and nitro groups in this compound makes it particularly versatile and valuable for various scientific and industrial applications.

Properties

Molecular Formula

C21H12N2O6

Molecular Weight

388.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H12N2O6/c24-16-6-2-4-14(11-16)22-20(26)17-8-7-13(10-18(17)21(22)27)19(25)12-3-1-5-15(9-12)23(28)29/h1-11,24H

InChI Key

DKCYVCFUFZBAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O

Origin of Product

United States

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